Alice's Ketone
Description
Ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. They are pivotal in industrial and pharmaceutical applications due to their solvent properties, reactivity, and stability . Acetone (propan-2-one), the simplest and most widely used ketone, serves as a benchmark for understanding ketone chemistry. It is a polar, aprotic solvent with a logP value of -0.24, indicating high water solubility . Other structurally complex ketones, such as methyl isobutyl ketone (MIBK) and pharmaceutically relevant ketoconazole, exhibit distinct properties tailored to specialized roles .
Properties
Molecular Formula |
N/A |
|---|---|
Synonyms |
Warfarin Related Compound A; |
Origin of Product |
United States |
Comparison with Similar Compounds
Acetone (C₃H₆O)
Methyl Isobutyl Ketone (MIBK, C₆H₁₂O)
- Structure : Branched ketone with a methyl and isobutyl group attached to the carbonyl carbon.
- Boiling Point : 116°C; logP : 1.3 (estimated).
- Conformational Dynamics : Exhibits a barrier to internal rotation of 250.3 cm⁻¹, similar to acetone (265 cm⁻¹) but higher than methyl ethyl ketone (183 cm⁻¹) due to steric effects .
Ketoconazole (C₂₆H₂₈Cl₂N₄O₄)
- Structure : A synthetic imidazole-derived ketone with antifungal properties.
- Stability : Prone to photodegradation; requires rigorous impurity profiling (e.g., ketoconazole impurity B and E) to ensure pharmaceutical safety .
| Property | Acetone | MIBK | Ketoconazole |
|---|---|---|---|
| Molecular Formula | C₃H₆O | C₆H₁₂O | C₂₆H₂₈Cl₂N₄O₄ |
| Boiling Point | 56°C | 116°C | Decomposes |
| logP | -0.24 | 1.3 | 4.1 |
| Primary Use | Solvent | Industrial solvent | Antifungal drug |
Acetone
MIBK
Ketoconazole
- Pharmaceutical Use : Topical antifungal agent; requires HPLC-TOF-MS for impurity analysis to monitor degradation products like ketoconazole impurity E .
- Reaction Example : Susceptible to hydrolysis under acidic conditions, necessitating formulation stability studies per ICH guidelines .
Stability and Regulatory Considerations
- Acetone : Classified as a volatile organic compound (VOC) but widely accepted in industrial applications due to low toxicity .
- MIBK : Regulated under VOC guidelines; its higher logP enhances environmental persistence compared to acetone .
- Ketoconazole : Subject to stringent pharmacopeial standards (USP, EP) for impurity limits (e.g., ≤0.5% for related substances) .
Key Contrasts and Industrial Relevance
Solvent Efficiency: Acetone’s polarity makes it ideal for hydrophilic systems, while MIBK’s hydrophobicity suits non-polar formulations .
Thermal Stability : MIBK’s branched structure confers higher thermal stability (bp 116°C) versus acetone (bp 56°C) .
Pharmaceutical Complexity : Ketoconazole’s multifunctional structure necessitates advanced analytical methods (e.g., HPLC-TOF-MS) for quality control, unlike simpler ketones .
Q & A
Basic Research Questions
Q. How can Alice's Ketone be distinguished from structurally similar aldehydes or ketones in laboratory settings?
- Methodological Answer : Use a combination of qualitative tests and spectroscopic analysis.
-
Haloform Test : this compound (if methyl ketone) reacts with iodine and NaOH to form a yellow precipitate (CHI₃). Diethyl ketone, for example, does not react .
-
Tollens’ Reagent : Aldehydes reduce Tollens’ to form a silver mirror, while ketones like this compound do not .
-
2,4-Dinitrophenylhydrazine (DNPH) : Forms orange precipitates with carbonyl compounds, confirming ketone/aldehyde presence but not specificity .
-
Supplementary Spectroscopy : NMR (C=O peak at ~200-220 ppm) and IR (strong absorption at ~1700 cm⁻¹ for ketones) confirm structural details .
Table 1: Comparative Analysis of Qualitative Tests
Test Reagent Positive Result for this compound? Specificity Haloform I₂ + NaOH Yes (if methyl ketone) High Tollens’ AgNO₃ + NH₃ No High DNPH Hydrazine Yes (general carbonyl) Low
Q. What are the standard protocols for synthesizing this compound in laboratory settings?
- Methodological Answer :
- Oxidation of Secondary Alcohols : Use Jones reagent (CrO₃/H₂SO₄) or PCC in anhydrous conditions to oxidize a secondary alcohol precursor .
- Friedel-Crafts Acylation : For aromatic ketones, react an acyl chloride with an aromatic compound using AlCl₃ as a catalyst .
- Purification : Recrystallize using ethanol/water mixtures, and validate purity via melting point comparison and HPLC (>95% purity threshold) .
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify α-protons to the carbonyl (δ 2.1–2.6 ppm) and absence of aldehyde protons (δ 9-10 ppm) .
- IR Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and absence of O-H (alcohol) or N-H (amide) peaks .
- Mass Spectrometry : Molecular ion peak matching theoretical molecular weight; fragmentation patterns (e.g., α-cleavage) confirm ketone identity .
Advanced Research Questions
Q. How can the PICOT framework be applied to design a study on the metabolic pathways of this compound?
- Methodological Answer :
- Population (P) : Rodent models or in vitro hepatocyte cultures.
- Intervention (I) : Administer this compound under controlled glucose deprivation.
- Comparison (C) : Compare with β-hydroxybutyrate (BHB) metabolism.
- Outcome (O) : Quantify ATP yield via LC-MS and mitochondrial respiration assays.
- Time (T) : Measure at 0, 6, 12, and 24 hours post-administration .
- Data Validation : Use ROC analysis to compare diagnostic accuracy of ketone measurement methods .
Q. How can contradictory results between qualitative tests and spectroscopic data for this compound be resolved?
- Methodological Answer :
- Multi-Method Validation : If Tollens’ test is negative but NMR suggests aldehyde, check for oxidizing agents interfering with Tollens’ reactivity .
- Derivative Melting Point Analysis : Synthesize a derivative (e.g., semicarbazone) and compare its melting point with literature values .
- Error Analysis : Replicate tests in triplicate; use statistical tools (e.g., ANOVA) to identify outliers .
Q. What are the best practices for quantifying this compound in biological samples with high sensitivity?
- Methodological Answer :
-
Blood vs. Breath Analysis :
-
Blood : Measure β-hydroxybutyrate (BHB) via enzymatic assays (accuracy: ±0.1 mM) but requires invasive sampling .
-
Breath Acetone : Use gas chromatography (GC) or laser spectroscopy (LOD: 0.5 ppm); calibrate against blood BHB using ROC curves .
-
Interference Mitigation : Pre-treat samples with ion-exchange resins to remove lipids or proteins .
Table 2: Comparison of Quantification Methods
Method Sample Type LOD Accuracy Turnaround Time Enzymatic Assay Blood 0.1 mM High 15 min GC-MS Breath 0.5 ppm Very High 2 hours Infrared Spectroscopy Breath 1.0 ppm Moderate 5 min
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
